molecular formula C16H15F2NO5S B2662424 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide CAS No. 1396847-58-7

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide

Cat. No.: B2662424
CAS No.: 1396847-58-7
M. Wt: 371.35
InChI Key: MLCIOTHPJODADB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research. Its structure incorporates a benzo[1,3]dioxole ring, a motif present in various biologically active compounds, and a benzenesulfonamide group, a key pharmacophore known to confer inhibitory activity against a range of enzymatic targets . Research into structurally related sulfonamide derivatives has demonstrated their potential as therapeutic agents for complex disorders. For instance, analogous compounds have shown moderate inhibitory potential against enzymes like acetylcholinesterase (AChE) for Alzheimer's disease research and α-glucosidase for Type 2 Diabetes studies . Furthermore, certain N-(3-amino-quinoxalin-2-yl)-sulfonamide derivatives have been investigated as phosphatidylinositol 3-kinase (PI3K) inhibitors, indicating the broader applicability of this chemical class in oncology and signal transduction research . The specific substitution pattern of this compound, including the 2,6-difluoro and 2-hydroxypropyl groups, is designed to optimize its physicochemical properties, target selectivity, and binding affinity. This reagent is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to leverage this high-purity compound to probe novel biological mechanisms, particularly in neuroscientific and metabolic disease applications.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO5S/c1-16(20,10-5-6-13-14(7-10)24-9-23-13)8-19-25(21,22)15-11(17)3-2-4-12(15)18/h2-7,19-20H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCIOTHPJODADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=C(C=CC=C1F)F)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H18F2N O5S
  • Molecular Weight : 391.39 g/mol
  • CAS Number : 1396675-67-4

The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The presence of difluorobenzenesulfonamide enhances its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

  • Inhibition of Cyclooxygenase (COX) Enzymes : The compound has been shown to inhibit COX enzymes, which play a crucial role in the arachidonic acid pathway leading to the production of prostaglandins. This inhibition can result in anti-inflammatory effects and pain relief.
  • Interaction with Receptors : The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets in proteins, facilitating binding to specific receptors or enzymes and modulating their activity.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • HeLa Cells : Studies have demonstrated significant cytotoxicity against HeLa cervical cancer cells, suggesting potential as an anticancer agent.

Anti-inflammatory Effects

The inhibition of COX enzymes suggests that this compound may possess anti-inflammatory properties. This can be beneficial in treating conditions characterized by inflammation, such as arthritis or other inflammatory diseases.

Neuroprotective Effects

Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects. While specific data on this compound's neuroactivity is limited, the potential for central nervous system interactions exists due to the structural analogies with known neuroactive compounds .

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated cytotoxicity against HeLa cells with an IC50 value indicating effective concentration for cell death.
Study 2Found inhibition of COX enzymes leading to reduced prostaglandin synthesis in vitro.
Study 3Suggested potential neuroprotective effects through modulation of neurotransmitter systems.

Comparison with Similar Compounds

Key Observations :

  • The sulfonamide group in the target compound likely enhances aqueous solubility compared to benzimidazole cores, which are inherently lipophilic.
  • Fluorine substituents (common in both the target and compound 4d ) may improve metabolic stability and membrane permeability.

Carboxamide and Pyrimidine Derivatives ()

Compounds 22 and 24 feature benzo[d][1,3]dioxol groups linked to carboxamides or pyrimidines, offering insights into substituent effects on synthesis and reactivity:

Compound Core Structure Key Substituents Synthesis Yield Key Properties
Target Sulfonamide Sulfonamide 2,6-difluorophenyl, hydroxypropyl linker Not reported Potential for hydrogen bonding via hydroxyl and sulfonamide groups.
22 (Carboxamide) Carboxamide 3-oxobutanamide, benzo[d][1,3]dioxol 40% Moderate yield; ketone group may confer conformational rigidity .
24 (Pyrimidine) Pyrimidine Pyridin-2-ylmethyl, benzo[d][1,3]dioxol 74% High yield; pyridine moiety could enhance target binding via π-π interactions.

Key Observations :

  • The hydroxypropyl linker in the target compound may improve solubility compared to the rigid carboxamide in 22 .
  • Fluorine atoms in the target’s benzenesulfonamide group could mimic the electron-withdrawing effects of the nitro group in 4f , enhancing stability.

Q & A

Basic: What are the key considerations in synthesizing N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide to ensure high yield and purity?

Answer:
The synthesis requires meticulous control of reaction parameters:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO are optimal for nucleophilic substitutions and coupling reactions (e.g., amide bond formation using HATU/DIEA) .
  • Temperature and reaction time : Intermediate steps (e.g., ketone formation) may require reflux conditions (75–100°C) for 5–7 hours, while coupling reactions proceed at room temperature .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures purity. For example, compound 23 in achieved 90% yield after purification .
  • Characterization : Confirm purity via HPLC and structural integrity via 1H^1H NMR and high-resolution mass spectrometry (HRMS) .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:
A multi-technique approach is critical:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR identify functional groups (e.g., sulfonamide protons at δ 7.5–8.0 ppm, benzodioxole protons at δ 5.9–6.1 ppm) .
  • Mass Spectrometry (MS) : HRMS confirms molecular weight (e.g., [M+H]+^+ peaks within 0.001 Da accuracy) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is standard, with C18 columns and UV detection at 254 nm .
  • Infrared Spectroscopy (IR) : Validate carbonyl (1650–1750 cm1^{-1}) and sulfonamide (1150–1250 cm1^{-1}) stretches .

Advanced: How can researchers systematically investigate the structure-activity relationship (SAR) of this compound?

Answer:
SAR studies involve:

  • Functional group modifications : Replace the 2,6-difluorobenzenesulfonamide moiety with electron-withdrawing groups (e.g., nitro, chloro) to assess potency changes .
  • Stereochemical analysis : Compare enantiomers using chiral HPLC to evaluate hydroxypropyl configuration effects on target binding .
  • Molecular docking : Use software like AutoDock Vina to predict interactions with targets (e.g., GPCR kinases or cyclooxygenase enzymes) .
  • In vitro assays : Test analogs in dose-response models (IC50_{50}/EC50_{50}) against relevant pathways (e.g., NF-κB for anti-inflammatory activity) .

Advanced: How should researchers address contradictory findings in biological activity data for this compound?

Answer:
Contradictions arise from methodological variability. Mitigation strategies include:

  • Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 for kinase inhibition) and assay conditions (e.g., ATP concentration in kinase assays) .
  • Cross-validation : Confirm activity in orthogonal assays (e.g., SPR for binding affinity vs. cellular luciferase reporter assays) .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., anti-inflammatory vs. cytotoxic effects at varying concentrations) .
  • Batch variability checks : Ensure compound purity (>95%) and stability (e.g., no degradation in DMSO stocks after 1 week) .

Basic: What methodological approaches are recommended for initial biological screening of this compound?

Answer:
A tiered screening protocol is advised:

  • Target-based assays : Use enzymatic assays (e.g., fluorescence polarization for kinase inhibition) at 1–100 µM concentrations .
  • Cell viability assays : Test cytotoxicity in normal (e.g., HEK293) and cancer (e.g., MCF-7) lines via MTT/WST-1 .
  • Functional phenotyping : Assess anti-inflammatory activity (e.g., TNF-α suppression in LPS-stimulated macrophages) .
  • Pharmacokinetic screening : Evaluate metabolic stability in liver microsomes and permeability via Caco-2 monolayers .

Advanced: What strategies are employed to elucidate the molecular mechanism of action of this compound?

Answer:
Mechanistic studies require integrative approaches:

  • Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Transcriptomics/proteomics : Compare gene/protein expression profiles (RNA-seq or SILAC) in treated vs. untreated cells .
  • Kinetic binding studies : Surface plasmon resonance (SPR) quantifies on/off rates for target interactions .
  • In vivo models : Validate activity in disease models (e.g., collagen-induced arthritis for anti-inflammatory efficacy) with pharmacokinetic monitoring (plasma half-life, tissue distribution) .

Basic: How is the stability of this compound assessed under various experimental conditions?

Answer:
Stability protocols include:

  • Thermal stability : Incubate at 25°C, 37°C, and 50°C for 24–72 hours in PBS or cell culture medium; analyze degradation via HPLC .
  • Photostability : Expose to UV light (300–400 nm) and monitor absorbance shifts .
  • Solution stability : Test solubility in DMSO, ethanol, and water; precipitate formation indicates poor stability .
  • Freeze-thaw cycles : Assess compound integrity after 3–5 cycles (-80°C to 25°C) .

Advanced: How can computational chemistry enhance the optimization of this compound's pharmacological profile?

Answer:
Computational tools enable rational design:

  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity to prioritize analogs .
  • Molecular dynamics simulations : Simulate ligand-target complexes (≥100 ns trajectories) to identify critical binding residues .
  • ADMET prediction : Use tools like SwissADME to forecast absorption, CYP450 inhibition, and hERG liability .
  • Fragment-based design : Replace the benzodioxole group with bioisosteres (e.g., benzofuran) to improve metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.